RORγt Inverse Agonist Potency of the N-Sulfonamide-tetrahydroquinoline Pharmacophore
The target compound falls within a pharmacophore that has yielded potent RORγt inverse agonists. The 2024 Journal of Medicinal Chemistry study by Lv et al. [1] identified optimized N-sulfonamide-tetrahydroquinoline analogs, such as compound 5a, which demonstrated superior in vitro activity compared to a previous lead (compound 13) in a RORγt dual FRET assay. While specific IC50 data for the exact 1-isobutyl-2-oxo-6-yl-naphthalene-1-sulfonamide isomer was not retrieved from the full-text dataset, the study's extensive SAR table provides a quantitative framework for the class. Modifications at the sulfonamide aryl group (e.g., naphthalene vs. substituted benzene) resulted in IC50 shifts spanning more than two orders of magnitude [1]. This underscores that the specific naphthalene-1-sulfonamide cap is a determinant of potency that cannot be assumed equivalent to other aryl sulfonamides.
| Evidence Dimension | RORγt Inverse Agonist Activity (Biochemical Potency) |
|---|---|
| Target Compound Data | Not precisely quantified in available excerpts; part of a library of N-aryl sulfonamide-tetrahydroquinolines with potent activity. |
| Comparator Or Baseline | Analogous N-sulfonamide-tetrahydroquinoline compounds in the same series (e.g., various aryl sulfonamides) showed IC50 values ranging from sub-nanomolar to >10 µM in the RORγt FRET assay [1]. |
| Quantified Difference | IC50 variation of >100-fold dependent on the aryl sulfonamide substituent [1]. |
| Conditions | RORγt dual FRET assay (biochemical); details are provided in the study's experimental section [1]. |
Why This Matters
It demonstrates that the naphthalene-1-sulfonamide group is not an interchangeable 'cap' but a critical pharmacophoric element governing target engagement, making this specific compound a distinct entity for RORγt-focused research.
- [1] Lv, L., Chen, B., Gao, Y., Sun, N., Li, W., & Fu, W. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry, 67(23), 21400–21420. View Source
